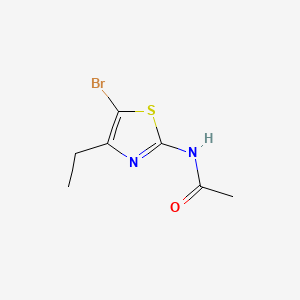

N-(5-Bromo-4-ethylthiazol-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-bromo-4-ethyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2OS/c1-3-5-6(8)12-7(10-5)9-4(2)11/h3H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODCKIISMKDQFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)NC(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716679 | |

| Record name | N-(5-Bromo-4-ethyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1267904-60-8 | |

| Record name | N-(5-Bromo-4-ethyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 5 Bromo 4 Ethylthiazol 2 Yl Acetamide

Historical and Contemporary Approaches to Thiazole (B1198619) Ring Synthesis

The construction of the 1,3-thiazole ring is a well-established field in heterocyclic chemistry, with several named reactions and innovative strategies developed over more than a century. These methods provide the foundational chemical technology for accessing a vast array of thiazole derivatives.

Hantzsch Thiazole Synthesis and its Variants

The most prominent and widely utilized method for thiazole synthesis is the Hantzsch synthesis, first reported by Arthur Hantzsch in 1887. tandfonline.com This reaction classically involves the condensation of an α-haloketone with a thioamide. researchgate.netbepls.com The versatility of this method allows for the preparation of thiazoles with various substituents at positions 2, 4, and 5 by simply changing the starting materials. google.com

The mechanism begins with a nucleophilic attack of the sulfur atom from the thioamide onto the carbon bearing the halogen in the α-haloketone, forming an intermediate that subsequently undergoes intramolecular cyclization and dehydration to yield the aromatic thiazole ring. mdpi.com For example, the reaction of chloroacetone with thioacetamide produces 2,4-dimethylthiazole. researchgate.net

Over the years, numerous variants of the Hantzsch synthesis have been developed to improve yields, broaden the substrate scope, and simplify reaction conditions. bepls.com These modifications include the use of different halogenating agents for the ketone, alternative sulfur-containing nucleophiles like thioureas and thiosemicarbazides, and various catalysts. google.com One significant drawback of the classical Hantzsch synthesis is the use of lachrymatory and often unstable α-haloketones. bepls.com This has prompted the development of in-situ generation of the α-haloketone or alternative protocols that avoid these toxic reagents altogether. acs.org

Multi-component Reaction Strategies for Thiazole Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, have emerged as a powerful and efficient strategy for synthesizing complex molecules like thiazoles. bohrium.com MCRs are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. mdpi.com

Several MCR strategies have been successfully applied to thiazole synthesis. A common approach involves the one-pot condensation of an aldehyde, a β-keto ester, and a nitrogen/sulfur source like ammonium thiocyanate. This strategy combines elements of other classic reactions, such as the Knorr pyrazole (B372694) synthesis, with the Hantzsch thiazole synthesis to build complex heterocyclic systems. mdpi.com Another example is a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) which provides thiazoles in very good yields under mild conditions. google.com These methods offer significant advantages by reducing the number of synthetic steps and purification procedures, making them highly efficient and environmentally friendly. bohrium.comorgsyn.org

Synthesis of the N-(5-Bromo-4-ethylthiazol-2-yl)acetamide Core Structure

The targeted synthesis of this compound can be envisioned through a multi-step sequence that first builds the substituted thiazole core, followed by functional group manipulations. The Hantzsch synthesis provides a robust and logical foundation for constructing the 2-amino-4-ethylthiazole (B1281273) intermediate.

Precursor Compound Preparation and Optimization

The successful synthesis of the target molecule relies on the efficient preparation of key starting materials. Based on a retrosynthetic analysis via the Hantzsch pathway, the primary precursors required are 1-bromo-2-butanone and thiourea (B124793), followed by an acetylating agent and a brominating agent.

1-Bromo-2-butanone: This α-haloketone is a crucial building block. It is typically prepared by the bromination of 2-butanone. The reaction is often carried out in a solvent like methanol at low temperatures, with bromine added to the ketone. orgsyn.org Optimization of this step involves controlling the reaction temperature to minimize side reactions, such as polybromination, and adjusting the stoichiometry of the reactants. Purification by distillation under reduced pressure is usually required to obtain the pure α-haloketone. orgsyn.orgchemicalbook.com

Thiourea and N-Acetylthiourea: Thiourea is a commercially available reagent. For certain synthetic strategies, a pre-acetylated thioamide, N-acetylthiourea, might be used. N-acyl thioureas can be synthesized by the reaction of an acid chloride with ammonium thiocyanate in a solvent like anhydrous acetone to generate an in-situ acyl isothiocyanate, which then reacts with an amine. mdpi.com Alternatively, direct acylation of thiourea can be achieved, though regioselectivity can be a challenge. researchgate.net

Optimization of precursor synthesis involves screening solvents, catalysts, and reaction times to maximize yield and purity while minimizing waste. For instance, the choice of base and solvent in acylation reactions is critical for achieving high conversion and selectivity. nih.gov

Targeted Synthetic Pathways to this compound

A plausible and efficient pathway for the synthesis of this compound is outlined below. This multi-step approach allows for clear characterization of intermediates and purification at each stage.

Step 1: Synthesis of 2-Amino-4-ethylthiazole The core heterocyclic structure is assembled via the Hantzsch thiazole synthesis. 1-Bromo-2-butanone is reacted with thiourea in a suitable solvent, such as ethanol. The mixture is typically heated under reflux to drive the condensation and cyclization. researchgate.net Upon cooling, the product, 2-amino-4-ethylthiazole, often precipitates from the reaction mixture and can be isolated by filtration.

Step 2: Acetylation of 2-Amino-4-ethylthiazole The resulting 2-amino-4-ethylthiazole is then N-acetylated. This can be achieved using various acetylating agents. A common method involves reacting the aminothiazole with acetic anhydride (B1165640), sometimes in the presence of a mild base or using acetic acid as both the reagent and solvent. tandfonline.comumpr.ac.id Solvent-free conditions with acetic anhydride have also been reported as an effective method for the acetylation of aminothiazoles. mdpi.com This step yields N-(4-ethylthiazol-2-yl)acetamide.

Step 3: Bromination of N-(4-ethylthiazol-2-yl)acetamide The final step is the regioselective bromination of the thiazole ring at the 5-position. The acetamido group at the 2-position is an activating group, directing electrophilic substitution to the C5 position, which is the most electron-rich carbon on the ring. The reaction can be carried out using molecular bromine (Br₂) in a solvent like acetic acid or chloroform. nih.gov Alternative brominating agents such as N-Bromosuccinimide (NBS) can also be used, often providing milder reaction conditions and better control. tandfonline.com This electrophilic substitution reaction affords the final product, this compound.

Table 1: Proposed Synthetic Pathway and Conditions

| Step | Reaction | Reactants | Typical Conditions | Product |

| 1 | Hantzsch Synthesis | 1-Bromo-2-butanone, Thiourea | Ethanol, Reflux | 2-Amino-4-ethylthiazole |

| 2 | Acetylation | 2-Amino-4-ethylthiazole, Acetic Anhydride | Acetic Acid, Heat or Solvent-free | N-(4-ethylthiazol-2-yl)acetamide |

| 3 | Bromination | N-(4-ethylthiazol-2-yl)acetamide, NBS or Br₂ | Acetic Acid or CHCl₃ | This compound |

Green Chemistry Principles and Sustainable Synthesis of Thiazole Derivatives

Modern synthetic chemistry places a strong emphasis on sustainability and the principles of green chemistry. These principles can be applied to the synthesis of this compound to reduce its environmental impact.

Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to significantly accelerate the Hantzsch thiazole synthesis, often leading to higher yields in much shorter reaction times compared to conventional heating. nih.govmdpi.comnih.gov These methods can reduce energy consumption and minimize the formation of byproducts. jusst.org

Green Solvents and Catalysts: The use of hazardous organic solvents can be minimized by employing greener alternatives. Reactions have been successfully performed in water, polyethylene (B3416737) glycol (PEG), or under solvent-free conditions. bepls.comresearchgate.net For example, PEG-400 has been used as an effective and recyclable medium for the one-pot synthesis of 2-aminothiazoles under microwave irradiation. bohrium.com Furthermore, the use of reusable heterogeneous catalysts, such as silica-supported tungstosilicic acid, can facilitate product purification and reduce waste, as the catalyst can be easily recovered and reused for multiple reaction cycles. mdpi.comnih.gov

Atom Economy: Multi-component, one-pot syntheses are inherently greener as they reduce the number of work-up and purification steps, saving solvents and energy. researchgate.net Designing a one-pot procedure where the α-haloketone is generated in situ and immediately reacted with the thioamide, followed by subsequent functionalization without isolating intermediates, would represent a significant step towards a more sustainable process. google.comtandfonline.com

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Thiazoles

| Feature | Conventional Method | Green Alternative | Benefit |

| Energy Source | Conventional heating (reflux) | Microwave, Ultrasound | Reduced reaction time, lower energy use nih.govmdpi.com |

| Solvent | Volatile organic solvents (e.g., ethanol, THF) | Water, PEG, Solvent-free | Reduced toxicity and waste bepls.comresearchgate.net |

| Catalyst | Homogeneous acids/bases | Reusable heterogeneous catalysts | Easy separation, catalyst recycling mdpi.com |

| Procedure | Multi-step with intermediate isolation | One-pot multi-component reaction | Higher efficiency, less waste researchgate.net |

Derivatization Strategies and Post-Synthetic Modification of this compound

The strategic modification of this compound allows for the systematic alteration of its physicochemical properties, leading to the development of new chemical entities with tailored characteristics. These modifications can be systematically categorized based on the reactive site of the molecule.

Functionalization at the Bromo-Position via Cross-Coupling Reactions

The bromine atom at the C5-position of the thiazole ring is a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. While specific studies on this compound are limited, extensive research on analogous 5-bromothiazole systems provides a strong basis for predicting its reactivity.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromo-thiazole with a boronic acid or ester in the presence of a palladium catalyst and a base. This strategy allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents at the 5-position. For instance, the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids has been successfully demonstrated, suggesting a similar reactivity for this compound. nih.gov

Heck Reaction: The Heck reaction enables the formation of carbon-carbon bonds by coupling the bromo-thiazole with an alkene. This reaction is typically catalyzed by a palladium complex and is instrumental in synthesizing vinyl-substituted thiazoles. The reaction of N-heteroaryl halides with heterocyclic alkenes has been shown to be challenging due to catalyst poisoning, but the use of sterically bulky ligands can overcome this issue. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling the bromo-thiazole with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. This method is highly valuable for the synthesis of alkynyl-thiazole derivatives. The Sonogashira coupling has been successfully employed for the synthesis of various alkynyl C-nucleosides and other complex molecules. nih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the 5-position of the thiazole ring. This transformation is crucial for synthesizing compounds with potential biological activity. The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and reductive elimination. tandfonline.commdpi.comsemanticscholar.org

Stille Coupling: The Stille coupling involves the reaction of the bromo-thiazole with an organotin compound, catalyzed by palladium. This method is known for its tolerance of a wide range of functional groups.

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the bromo-thiazole in the presence of a palladium or nickel catalyst. This reaction is particularly useful for creating carbon-carbon bonds with alkyl, aryl, or vinyl groups.

The following table summarizes the potential cross-coupling reactions for the functionalization of the bromo-position of this compound, based on analogous systems.

| Cross-Coupling Reaction | Coupling Partner | Resulting Bond | Catalyst System (Typical) |

| Suzuki-Miyaura | Boronic acid/ester | C-C (Aryl, Vinyl) | Pd catalyst, Base |

| Heck | Alkene | C-C (Vinyl) | Pd catalyst, Base |

| Sonogashira | Terminal alkyne | C-C (Alkynyl) | Pd catalyst, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Ligand, Base |

| Stille | Organotin reagent | C-C | Pd catalyst |

| Negishi | Organozinc reagent | C-C | Pd or Ni catalyst |

Modifications of the Acetamide (B32628) Moiety

The acetamide group (-NHC(O)CH₃) at the C2-position of the thiazole ring offers another avenue for derivatization.

Hydrolysis/Deacetylation: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-amino-5-bromo-4-ethylthiazole. This primary amine is a valuable intermediate that can be further functionalized through various reactions, such as acylation, alkylation, or diazotization followed by substitution.

N-Alkylation: The nitrogen atom of the acetamide group can potentially undergo alkylation, although this reaction might be less favored compared to reactions at other sites without specific activation.

The table below outlines potential modifications of the acetamide moiety.

| Reaction | Reagents | Product Functional Group |

| Hydrolysis | Acid or Base | 2-Amino |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-acetamide |

Diversification of the Ethyl Group

The ethyl group at the C4-position, while generally less reactive than the bromo- and acetamide functionalities, can also be a site for chemical modification.

Oxidation: The ethyl group could potentially be oxidized at the benzylic-like position to introduce a hydroxyl or carbonyl group, although this would require specific and potentially harsh conditions that might affect other parts of the molecule.

Halogenation: Radical halogenation could introduce a halogen atom onto the ethyl group, creating a new reactive site for subsequent nucleophilic substitution reactions.

The following table summarizes potential modifications of the ethyl group.

| Reaction | Reagents | Product Functional Group |

| Oxidation | Oxidizing agent | Hydroxyl, Carbonyl |

| Halogenation | Radical halogenating agent | Alkyl halide |

Reaction Mechanisms and Kinetic Studies in this compound Synthesis and Derivatization

The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate.

Transmetalation (for Suzuki, Stille, Negishi) or Carbopalladation (for Heck): The coupling partner transfers its organic group to the palladium center, or in the case of the Heck reaction, the alkene inserts into the Pd-C bond.

Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

Kinetic studies on Suzuki cross-coupling reactions using ligandless palladium nanoparticles have shown that the reaction rate can be influenced by factors such as catalyst concentration, temperature, and the nature of the base. nih.gov For the Buchwald-Hartwig amination, mechanistic studies have established a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. nih.gov Kinetic isotope effect studies have provided detailed insights into the transition state of this reaction.

Catalytic Approaches to this compound Synthesis and Transformations

The synthesis and transformation of this compound heavily rely on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance.

Palladium Catalysis: As discussed extensively in the context of cross-coupling reactions, palladium complexes are the catalysts of choice for functionalizing the bromo-position. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., phosphines, N-heterocyclic carbenes) is critical in controlling the catalytic activity and selectivity.

Copper Catalysis: Copper catalysts are often used as co-catalysts in Sonogashira reactions. Furthermore, copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, provide alternative routes for C-N, C-O, and C-S bond formation. Copper catalysis is also relevant in the synthesis of thiazole derivatives themselves.

Rhodium and other Transition Metal Catalysis: Rhodium catalysts have been employed in C-H activation and functionalization of thiazoles, offering alternative strategies for derivatization. Other transition metals may also find application in specific transformations of this versatile molecule.

The following table provides a summary of key catalytic approaches.

| Catalyst Type | Application in Synthesis/Transformation | Key Features |

| Palladium Complexes | Cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig, etc.) | High efficiency, broad functional group tolerance, tunable reactivity with different ligands. |

| Copper Complexes | Co-catalyst in Sonogashira coupling, Ullmann-type reactions | Promotes transmetalation, enables C-N, C-O, C-S bond formation. |

| Rhodium Complexes | C-H activation and functionalization | Offers alternative sites for derivatization. |

Advanced Spectroscopic and Chromatographic Characterization of N 5 Bromo 4 Ethylthiazol 2 Yl Acetamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy would be instrumental in identifying the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity within the N-(5-Bromo-4-ethylthiazol-2-yl)acetamide molecule. For analogous compounds, typical chemical shifts would be expected for the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons), the acetamido methyl group (a singlet), and the amide proton (a broad singlet). The absence of a proton at the 5-position of the thiazole (B1198619) ring would be confirmed by the lack of a signal in the aromatic region corresponding to that position.

Carbon (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic). For similar thiazole derivatives, the carbon atoms of the thiazole ring typically appear in the range of δ 110-170 ppm. The carbonyl carbon of the acetamido group would be expected at a downfield shift (around δ 160-170 ppm), while the aliphatic carbons of the ethyl and acetyl groups would appear at upfield shifts.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, confirming the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and their directly attached carbon atoms. This would definitively link the proton signals of the ethyl and acetyl groups to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of its molecular formula (C₇H₉BrN₂OS) by distinguishing it from other compounds with the same nominal mass but different elemental compositions. The presence of bromine would be indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in approximately a 1:1 ratio).

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a fragmentation spectrum. The analysis of these fragment ions provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected, such as the loss of the acetyl group, cleavage of the amide bond, and fragmentation of the thiazole ring. These fragmentation patterns serve as a fingerprint for the molecule and can be used to confirm its identity.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For this compound, these methods provide critical information about its structural backbone.

In the IR spectrum of related thiazole derivatives, characteristic absorption bands are observed that can be extrapolated to the title compound. For instance, the N-H stretching vibration of the acetamido group is typically observed in the range of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide is expected to appear as a strong band around 1660-1690 cm⁻¹. The aromatic C=N stretching within the thiazole ring can be found in the 1610-1550 cm⁻¹ region. Furthermore, the C-S stretching vibration, characteristic of the thiazole ring, is generally observed at lower wavenumbers, often in the 700-600 cm⁻¹ range. In a study of (Z)-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-3-ethyl-4-methyl-2,3-dihydrothiazole, the hydrazo-NH stretching, aromatic C-H, aliphatic C-H, C=N, and aromatic C=C were observed at 3286, 3085, 2978, 1609, and 1548 cm⁻¹ respectively nih.gov. For other thiazole derivatives, strong absorptions for N=C and C=O have been reported around 1669 cm⁻¹ and 1617–1546 cm⁻¹, respectively mdpi.com.

Raman spectroscopy provides complementary information. The Raman spectrum of the parent molecule, thiazole, has been studied in detail, and its vibrational modes assigned rsc.org. For this compound, intense Raman scattering is expected for the symmetric vibrations of the thiazole ring and the C=O bond. The C-Br stretching vibration would also be a characteristic feature, expected to appear at low frequencies. The combination of IR and Raman spectroscopy allows for a comprehensive vibrational assignment, confirming the presence of all key functional groups.

Table 1: Predicted IR and Raman Bands for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Vibration Type |

|---|---|---|---|

| N-H (Amide) | 3200-3400 | 3200-3400 | Stretching |

| C-H (Ethyl) | 2975-2950, 2885-2860 | 2975-2950, 2885-2860 | Stretching |

| C=O (Amide) | 1660-1690 | 1660-1690 | Stretching |

| C=N (Thiazole) | 1610-1550 | 1610-1550 | Stretching |

| C-N (Amide) | 1420-1380 | 1420-1380 | Stretching |

| C-S (Thiazole) | 700-600 | 700-600 | Stretching |

| C-Br | 600-500 | 600-500 | Stretching |

X-ray Crystallography for Solid-State Structural Determination

Based on the crystal structures of analogous 2-acylaminothiazole derivatives, several structural features can be anticipated nih.govgoogle.comuq.edu.aunih.gov. The thiazole ring is expected to be essentially planar. The acetamido substituent may exhibit a degree of planarity, and its orientation relative to the thiazole ring will be determined by steric and electronic factors. A key feature of the solid-state structure will be the intermolecular interactions, particularly hydrogen bonding. The amide N-H group is a potent hydrogen bond donor, and the amide carbonyl oxygen and the thiazole nitrogen atom are potential hydrogen bond acceptors. These interactions are expected to play a crucial role in the crystal packing. For example, in the crystal structure of some 2-aminothiazole (B372263) derivatives, dimer associations through hydrogen bonds between the carboxylate groups and the amine/heterocyclic nitrogen sites have been observed uq.edu.au. The presence of the bromine atom and the ethyl group will also influence the crystal packing through van der Waals interactions.

Table 2: Expected Crystallographic Parameters for this compound based on Analogues

| Parameter | Expected Value/System | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the unit cell. |

| Bond Lengths | C-S: ~1.72 Å, C=N: ~1.32 Å, C-Br: ~1.88 Å | Confirms covalent bonding and bond order. |

| Bond Angles | Angles within the thiazole ring: ~108-115° | Reveals the geometry around atomic centers. |

| Hydrogen Bonding | N-H···O, N-H···N | Dictates the supramolecular assembly in the solid state. |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for verifying the purity of a synthesized compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly relevant for the analysis of this compound.

HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture nih.gov. For the purity assessment of this compound, a reversed-phase HPLC method would be most appropriate. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound will depend on its polarity; more nonpolar compounds will have longer retention times.

The purity of the compound can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single, sharp peak. HPLC can also be used for the preparative isolation of the compound from impurities. Studies on related brominated thiazole derivatives have demonstrated the successful application of HPLC for their analysis and purification nih.gov.

Table 3: Typical HPLC Conditions for the Analysis of this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separation based on polarity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Eluent to carry the sample through the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at a specific wavelength (e.g., 254 nm) | To detect the compound as it elutes from the column. |

| Injection Volume | 10-20 µL | Amount of sample introduced into the system. |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile and thermally stable compounds scirp.orgnih.govplos.orgarcjournals.org. This compound is expected to be sufficiently volatile for GC analysis.

In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation. For this compound, characteristic fragments would include the molecular ion peak ([M]⁺) and peaks corresponding to the loss of bromine, the acetyl group, and the ethyl group. The isotopic pattern of the bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.

Table 4: Expected GC-MS Fragmentation for this compound

| m/z Value | Possible Fragment | Significance |

|---|---|---|

| [M]⁺ and [M+2]⁺ | Molecular Ion | Confirms the molecular weight of the compound. |

| [M - 43]⁺ | Loss of acetyl group (CH₃CO) | Indicates the presence of the acetamido moiety. |

| [M - 29]⁺ | Loss of ethyl group (C₂H₅) | Indicates the presence of the ethyl substituent. |

| [M - 79/81]⁺ | Loss of bromine atom | Confirms the presence and number of bromine atoms. |

| Thiazole ring fragments | Various smaller fragments | Provides further structural information. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present (carbon, hydrogen, nitrogen, sulfur, and bromine in this case). The experimentally determined percentages are then compared to the theoretically calculated values based on the molecular formula (C₇H₉BrN₂OS). A close agreement between the experimental and calculated values provides strong evidence for the proposed molecular formula and the purity of the sample nih.govresearchgate.netnih.gov.

Table 5: Theoretical Elemental Composition of this compound (C₇H₉BrN₂OS)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 7 | 84.07 | 33.74 |

| Hydrogen (H) | 1.01 | 9 | 9.09 | 3.65 |

| Bromine (Br) | 79.90 | 1 | 79.90 | 32.07 |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 11.25 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 6.42 |

| Sulfur (S) | 32.07 | 1 | 32.07 | 12.87 |

| Total | 249.15 | 100.00 |

Computational Chemistry and Theoretical Investigations of N 5 Bromo 4 Ethylthiazol 2 Yl Acetamide

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic behavior and geometric parameters of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about orbitals, charge distribution, and molecular reactivity.

Density Functional Theory (DFT) has become a primary tool for computational studies of molecular systems due to its balance of accuracy and computational cost. aps.orgfzu.cz DFT calculations for N-(5-Bromo-4-ethylthiazol-2-yl)acetamide would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. This optimized structure is the basis for calculating a host of electronic properties. mdpi.com

Theoretical studies on similar thiazole (B1198619) derivatives often employ DFT to determine key quantum chemical descriptors. mdpi.comnih.gov For this compound, these calculations would typically be performed using a basis set like B3LYP/6-311G(d,p). mdpi.com The primary outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a larger gap implies higher stability. acs.org

Another significant output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. aps.org For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack, while positive potential would be located near the hydrogen atoms. aps.org

Table 1: Illustrative DFT-Calculated Parameters for this compound This table presents representative data that would be generated from a DFT analysis, based on findings for analogous compounds.

| Parameter | Illustrative Value | Unit | Significance |

|---|---|---|---|

| HOMO Energy | -6.5 | eV | Electron-donating ability |

| LUMO Energy | -1.8 | eV | Electron-accepting ability |

| Energy Gap (ΔE) | 4.7 | eV | Chemical reactivity/stability |

| Dipole Moment | 3.2 | Debye | Molecular polarity |

| Electronegativity (χ) | 4.15 | eV | Power to attract electrons |

| Global Hardness (η) | 2.35 | eV | Resistance to charge transfer |

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2) can provide valuable benchmarks for electronic properties. For a molecule like this compound, ab initio calculations could be used to refine the understanding of its electronic structure and predict properties such as ionization potential and electron affinity. These methods are particularly useful for validating the results obtained from DFT.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. This compound possesses several rotatable bonds, particularly around the acetamide (B32628) group and the ethyl substituent. Conformational analysis involves systematically rotating these bonds to map the potential energy surface (PES) of the molecule.

This analysis identifies low-energy conformers (local minima) and the transition states that separate them. By scanning the dihedral angles, such as the one between the thiazole ring and the acetamide plane, a PES map can be generated. This map reveals the most stable conformation(s) of the molecule in the gaseous phase or in solution. aps.org Understanding the preferred spatial arrangement is crucial for predicting how the molecule might fit into a biological target's binding site.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is central to drug discovery for evaluating the potential of compounds to act as inhibitors or modulators of enzymes or receptors. nih.govacs.org For this compound, docking studies would be performed against relevant biological targets. Given the history of thiazole derivatives, potential targets could include kinases, acetylcholinesterase, or microbial enzymes. acs.orgacs.orgnih.gov

The process involves placing the 3D structure of the compound into the active site of a protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). nih.gov The results predict the binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom). nih.gov For instance, the acetamide group's N-H and C=O could act as hydrogen bond donors and acceptors, respectively, while the thiazole ring could engage in π-stacking interactions. acs.org

Table 2: Representative Molecular Docking Results for this compound with a Hypothetical Kinase Target This table is an illustrative example of data generated from molecular docking simulations.

| Parameter | Result | Details |

|---|---|---|

| Binding Affinity | -8.5 kcal/mol | Indicates strong predicted binding |

| Hydrogen Bonds | 2 | Amide N-H with ASP 151; Amide C=O with LYS 25 |

| Hydrophobic Interactions | 4 | Ethyl group with VAL 88; Thiazole ring with LEU 130 |

| Halogen Bond | 1 | Bromine atom with backbone carbonyl of GLU 95 |

| Interacting Residues | LYS 25, VAL 88, GLU 95, LEU 130, ASP 151 | Key amino acids in the binding pocket |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are used to predict the activity of new, unsynthesized compounds and to understand which molecular features are critical for activity.

To develop a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with experimentally measured biological activities is required.

2D-QSAR: This approach uses descriptors calculated from the 2D structure, such as molecular weight, logP (lipophilicity), and topological indices. A statistical method, like Multiple Linear Regression (MLR), is used to build an equation correlating these descriptors with activity.

3D-QSAR: This more advanced method considers the 3D properties of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. Molecules are aligned, and steric and electrostatic fields are calculated around them. The variations in these fields are then correlated with biological activity, producing 3D contour maps that highlight regions where modifications would likely enhance or diminish activity.

For a series of thiazole derivatives, a 3D-QSAR model might reveal that bulky, electropositive substituents at a certain position increase activity, while electronegative groups at another position are detrimental. These models must be rigorously validated using internal (e.g., cross-validation) and external test sets to ensure their predictive power.

Descriptor Selection and Statistical Analysis in QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. The predictive power of a QSAR model is fundamentally dependent on the careful selection of molecular descriptors and the application of robust statistical methods. For thiazole derivatives, including this compound, this process is critical for identifying lead compounds. nih.gov

The initial step in a QSAR study involves the calculation of a wide array of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several classes:

Topological descriptors: These describe the atomic connectivity within the molecule, such as branching and shape.

Electronic descriptors: These relate to the electron distribution, including parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. imist.maresearchgate.net

Geometric descriptors: These are derived from the 3D coordinates of the atoms and describe the molecule's size and shape.

Physicochemical descriptors: These include properties like molar refractivity (MR) and the partition coefficient (LogP), which are crucial for understanding a molecule's behavior in biological systems. imist.ma

Once a large pool of descriptors is generated, the next crucial step is descriptor selection. This is necessary to identify the most relevant descriptors that have the greatest influence on biological activity and to avoid issues like multicollinearity, which can compromise the statistical integrity of the model. nih.gov Various methods are employed for this purpose, often in combination.

Statistical analysis is the core of QSAR modeling, used to build the mathematical equation that links the selected descriptors to the biological activity. gyanvihar.org For thiazole derivatives, several statistical methods have been successfully applied:

Principal Component Analysis (PCA): Often used as a preliminary data analysis tool, PCA is a dimensionality reduction technique that helps in visualizing the relationships between compounds and identifying patterns within the dataset. imist.maresearchgate.netnih.gov

Multiple Linear Regression (MLR): This is one of the most common methods, creating a linear equation that relates the dependent variable (biological activity) to a set of independent variables (the selected descriptors). imist.malaccei.org

Partial Least Squares (PLS): PLS is another regression technique that is particularly useful when the number of descriptors is large or when there is multicollinearity among them. It combines features of PCA and MLR. imist.magyanvihar.org

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models inspired by the structure of the human brain. They can capture intricate relationships between structure and activity and often yield models with high predictive power. imist.maresearchgate.net

The validity and predictive ability of the generated QSAR models are assessed through rigorous internal and external validation techniques. imist.maresearchgate.net

Table 1: Examples of Descriptor Classes and Statistical Methods in QSAR Studies of Thiazole Derivatives

| Descriptor Class | Example Descriptors | Statistical Method | Reference |

|---|---|---|---|

| Physicochemical | Molar Refractivity (MR), LogP | Multiple Linear Regression (MLR) | imist.ma |

| Electronic | Energy of LUMO (ELUMO) | Multiple Linear Regression (MLR) | imist.ma |

| Topological | JGI4 (Topological charge index) | Multiple Linear Regression (MLR) | laccei.org |

| Geometric | VE2_Dzp (Average coefficient of the last eigenvector from Barysz matrix) | Multiple Linear Regression (MLR) | laccei.org |

| Various | Topological, Electronic, Geometric, Physicochemical | Partial Least Squares (PLS) | imist.maresearchgate.net |

| Various | Topological, Electronic, Geometric, Physicochemical | Artificial Neural Network (ANN) | imist.maresearchgate.net |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. tandfonline.com These theoretical calculations provide valuable insights into the vibrational and electronic characteristics of the molecule, which can be used to interpret and assign experimental spectra.

The process typically begins with the optimization of the molecule's geometry using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). tandfonline.com This step determines the most stable conformation of the molecule, which is the foundation for all subsequent calculations. Once the geometry is optimized, the vibrational frequencies (infrared and Raman spectra) can be calculated. Theoretical vibrational frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve the agreement with experimental data. tandfonline.com

Similarly, electronic properties such as UV-Vis absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). tandfonline.com This method calculates the energies of electronic transitions, the corresponding oscillator strengths, and the maximum absorption wavelengths (λmax). These calculations can be performed for the molecule in the gas phase or in various solvents to simulate experimental conditions more accurately. tandfonline.com

A direct comparison between the computed and experimental spectra is crucial for validating the computational model. mdpi.com For a representative thiazole derivative, (E)-4-phenyl-2-(2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)hydrazineyl)thiazole (PIFHT), a study using the B3LYP/6-311G(d,p) level of theory demonstrated a strong correlation between the scaled theoretical vibrational frequencies and the experimental FT-IR and FT-Raman spectra. tandfonline.com This strong agreement allows for a confident assignment of the observed vibrational bands to specific motions of the molecule's functional groups. tandfonline.com Discrepancies between theoretical and experimental results can arise from factors like intermolecular interactions in the solid state (which are not typically accounted for in gas-phase calculations) and the choice of the computational method and basis set. mdpi.comresearchgate.net

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Representative Thiazole Derivative

| Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment (Vibrational Mode) |

|---|---|---|

| 3061 | 3065 | C-H stretching |

| 1618 | 1620 | C=N stretching |

| 1541 | 1545 | C=C stretching |

| 1285 | 1288 | C-N stretching |

| 758 | 760 | C-S stretching |

Data is illustrative based on findings for similar thiazole structures and serves as a representative example. tandfonline.com

Reaction Pathway Analysis and Transition State Modeling for this compound Synthesis

The synthesis of the thiazole ring is a cornerstone of heterocyclic chemistry, with several established methods. A plausible synthetic route to this compound likely involves the Hantzsch thiazole synthesis or a variation thereof. This classical method typically involves the condensation reaction between an α-haloketone and a thioamide.

For the target molecule, a potential pathway begins with the bromination of an α-position of a ketone, followed by reaction with a suitable thioamide. A specific synthetic scheme could be:

Preparation of the α-haloketone: 1-Bromopentan-2-one (B1336446) could be synthesized from pentan-2-one.

Preparation of the thioamide: N-acetylthiourea can act as the thioamide component.

Hantzsch Condensation: The reaction of 1-bromopentan-2-one with N-acetylthiourea would lead to the formation of the 2-acetamido-4-ethylthiazole ring.

Bromination: The final step would be the selective bromination of the C5 position of the thiazole ring, a position known to be susceptible to electrophilic substitution, to yield this compound.

Computational chemistry provides the tools to investigate the intricate details of such reaction pathways. researchgate.net Reaction pathway analysis involves mapping the potential energy surface of the reaction, identifying reactants, products, intermediates, and, most importantly, transition states. Transition state modeling is used to locate the saddle point on the potential energy surface that connects reactants to products.

For instance, in the Hantzsch synthesis step, computational modeling could elucidate the mechanism by comparing different possible pathways. It could confirm whether the initial step is S-alkylation of the thioamide by the α-haloketone or N-alkylation. By calculating the activation barriers for both possibilities, the more favorable pathway can be identified. The model would also detail the subsequent intramolecular cyclization and dehydration steps, providing a complete energetic profile of the reaction. rsc.org This theoretical analysis not only helps in understanding the reaction mechanism at a molecular level but can also guide the optimization of reaction conditions (like temperature, solvent, and catalyst) to improve yield and selectivity. nih.govacs.org

Pre Clinical Biochemical and Cell Based Research of N 5 Bromo 4 Ethylthiazol 2 Yl Acetamide Activity

Target Identification and Validation Strategies for Thiazole (B1198619) Derivatives

The initial step in characterizing the activity of a novel compound like a thiazole derivative is identifying its molecular target. A primary strategy involves screening the compound against a panel of known biological targets, such as enzymes or receptors, implicated in various diseases. researchgate.net For instance, many thiazole derivatives have been investigated as potential inhibitors of enzymes like kinases, which are crucial in cancer signaling pathways. nih.gov

In cases where a compound shows a desirable effect on cells but its direct target is unknown, researchers employ target deconvolution methods. Affinity chromatography is a powerful technique in this regard. The thiazole compound can be chemically attached to a solid support and used as "bait" to capture its binding partners from cell extracts. These captured proteins are then identified using mass spectrometry.

Computational approaches, including molecular docking, are also instrumental in predicting potential targets. mdpi.commdpi.com These methods simulate the interaction between the thiazole derivative and a vast library of protein structures to identify those with the highest predicted binding affinity. Such in silico findings must then be confirmed through wet lab experiments. mdpi.com

Once a potential target is identified, validation is crucial to confirm its role in the compound's biological activity. This is often achieved through genetic methods like RNA interference (siRNA) or CRISPR-Cas9 gene editing to reduce or eliminate the target protein's expression. If the biological effects of the thiazole derivative are diminished in these modified cells, it provides strong evidence for a direct target-drug relationship.

In Vitro Enzyme Inhibition and Activation Studies

In vitro enzyme assays are fundamental for quantifying the potency and selectivity of a compound.

Biochemical Assay Methodologies

A variety of methods are used to measure how a compound affects enzyme activity. For enzymes that process substrates into colored or fluorescent products, spectrophotometric or fluorometric assays are common. nih.gov These assays measure changes in light absorbance or fluorescence to determine the reaction rate in the presence of varying concentrations of the inhibitor.

For enzymes like kinases, which transfer phosphate (B84403) groups, radiometric assays using radiolabeled ATP have been a traditional method. However, due to safety concerns, non-radiometric techniques such as fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET) are now more prevalent. For example, a fluorometric enzyme inhibition assay was used to identify new thiazole compounds as inhibitors of monoamine oxidase (MAO). nih.gov Similarly, thermal shift assays and fluorescent protein-labeled assays have been employed to screen for thiazole derivatives that inhibit Leishmania braziliensis superoxide (B77818) dismutase (LbSOD). nih.gov

Structure-Activity Relationships (SAR) from In Vitro Enzymatic Data

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. ptfarm.pl This involves synthesizing and testing a series of structurally related analogs to understand how different chemical modifications influence biological activity. nih.govmdpi.com For N-(5-Bromo-4-ethylthiazol-2-yl)acetamide, key areas for SAR exploration would include the substituents on the thiazole ring and modifications to the acetamide (B32628) group.

For example, the bromine atom at the 5-position and the ethyl group at the 4-position of the thiazole ring are expected to significantly influence the compound's binding affinity and pharmacokinetic properties. ijper.org Replacing the bromine with other halogens or the ethyl group with different alkyl chains would provide valuable SAR data. nih.gov Similarly, altering the N-acetyl group could reveal important interactions with the target protein. nih.gov

A hypothetical SAR study for a series of thiazole derivatives against a target enzyme could yield data as presented in the interactive table below. Such data helps in designing more potent and selective compounds. For instance, studies on thiazole carboxamide derivatives as COX inhibitors showed that different substitutions led to varying inhibitory concentrations (IC50) and selectivity for COX-1 versus COX-2 enzymes. acs.org Another study on thiazole-based SIRT2 inhibitors found that specific substitutions on the thiazole ring were crucial for inhibitory activity. mdpi.com

Hypothetical SAR Data for Thiazole Analogs

| Compound | R1 at position 5 | R2 at position 4 | R3 on Acetamide | Target Enzyme IC50 (nM) |

|---|---|---|---|---|

| Analog 1 | Br | -CH2CH3 | -CH3 | 50 |

| Analog 2 | Cl | -CH2CH3 | -CH3 | 120 |

| Analog 3 | H | -CH2CH3 | -CH3 | 350 |

| Analog 4 | Br | -CH3 | -CH3 | 85 |

| Analog 5 | Br | -H | -CH3 | 200 |

| Analog 6 | Br | -CH2CH3 | -H | 150 |

This table presents hypothetical data for illustrative purposes.

Receptor Binding and Signaling Pathway Modulation

Thiazole derivatives can also exert their effects by binding to cellular receptors and modulating their signaling pathways.

Radioligand Binding Assays

Radioligand binding assays are a highly sensitive method to determine if a compound directly interacts with a specific receptor. researchgate.net In this technique, a radiolabeled molecule known to bind the receptor is used. The assay measures the ability of the test compound, such as a thiazole derivative, to displace the radioligand from the receptor. This provides a quantitative measure of the compound's binding affinity (Ki). For example, this method was used to confirm that certain 1,3,4-thiadiazole (B1197879) derivatives bind to benzodiazepine (B76468) (BZD) receptors. researchgate.net Research on other thiazole derivatives has shown their potential as ligands for the σ1 receptor. nih.gov

Cell-based Reporter Gene Assays

To understand the functional consequences of receptor binding, cell-based reporter gene assays are employed. slideshare.netyoutube.comthermofisher.com These assays use cells that have been genetically engineered to express a reporter gene (like luciferase) under the control of a specific signaling pathway. youtube.com For instance, if a thiazole derivative activates a pathway, the reporter gene will be expressed, producing a measurable signal. This allows researchers to determine if the compound acts as an agonist or antagonist of the pathway. For example, a thiazolidine-2,4-dione derivative was shown to increase the expression of a key transcription factor in a wound healing model, indicating its modulation of a specific signaling pathway. nih.gov These assays are crucial for understanding the cellular mechanism of action of a potential drug candidate. youtube.com

Cellular Uptake and Subcellular Localization Studies

Understanding if and how this compound enters cells and where it accumulates is fundamental to elucidating its biological activity. The journey of a small molecule into a cell is governed by its physicochemical properties and the cell's own transport mechanisms. nih.gov

For a novel compound such as this compound, studies would first involve computational (in silico) predictions of properties like hydrophobicity (LogP), molecular weight, and charge, which influence its ability to cross the plasma membrane. nih.gov Experimental validation would typically follow using cell-based assays. Common techniques include:

Fluorescence Microscopy: A fluorescent tag could be conjugated to the molecule to visualize its uptake and distribution in living cells in real-time.

Cell Fractionation: Cells treated with the compound are lysed and separated into subcellular compartments (e.g., nucleus, mitochondria, cytoplasm, lysosomes). The concentration of the compound in each fraction is then quantified, often using Liquid Chromatography-Mass Spectrometry (LC-MS), to determine its primary location. nih.gov

Mechanism of Uptake Studies: To determine whether uptake is passive or active, experiments are conducted at different temperatures (as active transport is energy-dependent and reduced at lower temperatures) or in the presence of inhibitors of specific cellular uptake pathways like endocytosis. researchgate.net

The subcellular localization can provide crucial clues about the compound's mechanism of action. For instance, accumulation in the nucleus might suggest an interaction with DNA or nuclear proteins, while mitochondrial localization could imply an effect on cellular metabolism and bioenergetics. researchgate.netwikipedia.org Studies on other small molecules show a correlation between their properties and where they accumulate. nih.govnih.gov

Table 1: Predicted Subcellular Localization Based on Physicochemical Properties

| Physicochemical Property | Predicted Localization | Rationale |

| High Lipophilicity (High LogP) | Membranes, Mitochondria | The molecule readily partitions into the lipid bilayer of the plasma membrane and organellar membranes like the mitochondria. |

| Weakly Basic (Cationic at physiological pH) | Lysosomes, Mitochondria | The molecule can become trapped in acidic compartments like lysosomes (pH-dependent ion trapping) or be drawn into the negatively charged mitochondrial matrix. nih.govmdpi.com |

| Presence of Nuclear Localization Signal (NLS)-like motifs | Nucleus | Specific structural motifs can be recognized by cellular import machinery (e.g., importins) that transport molecules into the nucleus. |

| High Molecular Weight (>500 Da) | Endolysosomal Pathway | Larger molecules often enter cells via endocytosis or pinocytosis, leading to initial accumulation in endosomes and lysosomes. nih.gov |

Mechanisms of Action at the Molecular and Cellular Level

Once cellular uptake is confirmed, the next step is to identify the specific molecular targets and cellular pathways modulated by this compound that produce a biological effect.

To confirm that a compound exerts its effect through direct binding to a putative protein target, biophysical techniques are employed. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are considered gold-standard methods for characterizing molecular interactions in a label-free manner. mdpi.comnih.gov

Surface Plasmon Resonance (SPR): This technique measures the binding between a ligand (the protein target, immobilized on a sensor chip) and an analyte (the compound, flowed over the surface) in real-time. nih.govnih.gov The binding event causes a change in the refractive index at the sensor surface, which is proportional to the mass change. nih.gov SPR provides kinetic data, including the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka). A lower KD value signifies a higher binding affinity. nih.gov This method is highly sensitive and can detect both strong and weak interactions. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.govutwente.nl In a typical experiment, the compound is titrated into a solution containing the target protein. The resulting heat change is measured after each injection until the protein is saturated. tandfonline.com The data yields a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.govutwente.nl This level of detail can offer insights into the forces driving the binding interaction (e.g., hydrogen bonds, hydrophobic interactions). utwente.nl ITC is a crucial validation tool in drug discovery to confirm direct target engagement and eliminate false positives from primary screens. mdpi.com

Table 2: Example Isothermal Titration Calorimetry (ITC) Data for a Hypothetical Protein-Compound Interaction

| Parameter | Value | Interpretation |

| Stoichiometry (n) | 1.05 | Indicates a 1:1 binding ratio between the protein and the compound. |

| Affinity (KD) | 5.2 µM | Represents the concentration of the compound required to saturate 50% of the protein binding sites; a micromolar affinity is common for initial hits. |

| Enthalpy (ΔH) | -8.5 kcal/mol | A negative value indicates the binding is an exothermic reaction, often driven by the formation of hydrogen bonds and van der Waals interactions. |

| Entropy (TΔS) | +2.1 kcal/mol | A positive value indicates an increase in disorder upon binding, often due to the release of water molecules from the binding interface (hydrophobic effect). |

To understand the global cellular response to this compound, untargeted "omics" approaches are invaluable. These techniques provide a snapshot of the changes in thousands of genes or proteins simultaneously, helping to formulate hypotheses about the compound's mechanism of action.

Gene Expression Profiling: Techniques like DNA microarrays or RNA-sequencing (RNA-Seq) are used to compare the mRNA levels in cells treated with the compound versus untreated control cells. A significant change in the expression of a particular gene or a set of genes within a pathway (e.g., apoptosis, cell cycle regulation, inflammation) can point towards the compound's biological function. For example, a thiazole-containing peptide nucleic acid (PNA) mimic was shown to suppress c-MYC mRNA expression in HeLa cells, demonstrating target engagement at the gene level. acs.org

Proteomic Profiling: This approach analyzes changes in the protein landscape of the cell. Techniques such as two-dimensional gel electrophoresis (2D-PAGE) or mass spectrometry-based methods (e.g., shotgun proteomics) can identify proteins whose levels or post-translational modification states change upon compound treatment. This can reveal the ultimate downstream effects of the compound's activity. For instance, a thiazole derivative was shown to reduce the expression of the PI3K gene, which was qualitatively assessed using western blotting, a targeted proteomic technique. nih.gov

Table 3: Illustrative Gene Expression Changes in a Cancer Cell Line Following Treatment

| Gene Name | Pathway | Fold Change | Implication |

| CASP3 | Apoptosis | +3.5 | Upregulation of Caspase-3 suggests induction of programmed cell death. |

| BCL2 | Apoptosis | -2.8 | Downregulation of the anti-apoptotic protein Bcl-2 further supports apoptosis induction. |

| CDKN1A (p21) | Cell Cycle | +4.1 | Upregulation of this cyclin-dependent kinase inhibitor indicates cell cycle arrest. |

| CCNB1 (Cyclin B1) | Cell Cycle | -3.2 | Downregulation of a key cell cycle progression protein suggests a G2/M phase block. |

| VEGFA | Angiogenesis | -5.0 | Downregulation of Vascular Endothelial Growth Factor A suggests potential anti-angiogenic activity. |

High-Throughput Screening Methodologies for this compound Analogues

Once an initial "hit" compound like this compound is identified with a desirable biological activity, medicinal chemistry efforts typically begin to synthesize a library of structural analogues. The goal is to improve potency, selectivity, and drug-like properties. High-Throughput Screening (HTS) is the industrial-scale process used to rapidly test these large libraries of compounds to identify "leads" for further development. nih.gov

The process involves several key stages:

Assay Development: A robust and automated biological assay is designed to measure the activity of interest. This could be a biochemical assay (e.g., measuring the inhibition of a specific enzyme) or a cell-based assay (e.g., measuring cancer cell death). youtube.com The assay must be sensitive, reproducible, and suitable for miniaturization (typically in 384- or 1536-well plates).

Library Screening: The library of analogues is screened using the developed assay. Robotic systems handle the liquid dispensing and plate reading to test thousands of compounds per day.

Hit Identification and Validation: Compounds that show activity above a certain threshold are identified as "hits." These hits are then re-tested to confirm their activity. Orthogonal assays, which measure the same biological endpoint but with a different technology, are often used to eliminate false positives that may arise from interference with the primary assay format. youtube.com

Structure-Activity Relationship (SAR): The data from the screen is analyzed to understand the relationship between the chemical structure of the analogues and their biological activity. This knowledge guides the design of the next generation of compounds with further improved properties. For example, a screen of thiazole derivatives might reveal that a bromo-substituent at position 5 is critical for activity, while modifications at the ethyl group at position 4 can be used to tune solubility. mdpi.com

Table 4: Key Stages of a High-Throughput Screening (HTS) Campaign

| Stage | Objective | Key Considerations | Example |

| Assay Development & Optimization | Create a robust, automated test to measure biological activity. | Signal-to-background ratio, Z'-factor (statistical measure of assay quality), reagent stability, cost. | Developing a fluorescence-based enzyme inhibition assay for a target kinase. |

| Primary Screen | Rapidly screen a large library of compounds at a single concentration. | Throughput, speed, minimizing false negatives. | Screening 10,000 thiazole analogues at 10 µM for kinase inhibition. |

| Hit Confirmation & Triage | Re-test initial hits and eliminate assay artifacts. | Use of orthogonal assays, checking for promiscuous inhibitors. | Confirming hits using a label-free method like SPR if the primary screen was fluorescence-based. |

| Dose-Response Analysis | Determine the potency (e.g., IC50/EC50) of confirmed hits. | Test compounds across a range of concentrations (e.g., 8-10 points). | Generating IC50 curves for the 50 most promising hits from the confirmation screen. |

| SAR Expansion | Synthesize and test new analogues to improve properties. | Potency, selectivity, solubility, metabolic stability. | Designing new analogues based on the most potent and selective lead compound. |

In Vitro Biological Screening Methodologies for Thiazole Derivatives

The thiazole scaffold is a versatile building block found in compounds with a wide range of biological activities. nih.govfabad.org.tr Consequently, derivatives are subjected to a diverse panel of in vitro screening assays to characterize their therapeutic potential. These assays are typically categorized by the disease area they target.

Anticancer Screening: Thiazole derivatives are frequently evaluated for their potential as anticancer agents. mdpi.comnih.govtandfonline.com The most common initial screen is a cytotoxicity assay, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. mdpi.commdpi.com Compounds demonstrating potent cytotoxicity against cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HepG2 liver cancer) are then investigated further. mdpi.comnih.govtandfonline.com Subsequent mechanistic assays may include cell cycle analysis (by flow cytometry) to see if the compound causes cell cycle arrest, and apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays) to determine if it induces programmed cell death. mdpi.comacs.org

Antimicrobial Screening: Many thiazole derivatives exhibit antibacterial and antifungal properties. mdpi.commdpi.comnih.govnih.gov Initial screening is often performed using methods like the agar (B569324) diffusion (cup plate or disk diffusion) method or broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). nih.govnih.gov These tests are run against a panel of clinically relevant pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). mdpi.comnih.govresearchgate.net

Enzyme Inhibition Screening: If a compound is designed to target a specific enzyme, a direct enzyme inhibition assay is the primary screening method. bioassaysys.comnih.gov These assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. The output is typically the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.govnih.gov A wide variety of enzymes have been targeted by thiazole derivatives, including various protein kinases (e.g., VEGFR-2, GSK-3β, CK2), which are important targets in oncology. nih.govmdpi.com

Table 5: Summary of In Vitro Screening Methodologies Applied to Thiazole Derivatives

| Biological Activity | Assay Type | Method Principle | Endpoint Measured | Example Target |

| Anticancer | Cytotoxicity Assay | Colorimetric (MTT, MTS) or luminescence (CellTiter-Glo) measurement of cell viability. | IC50 (Half-maximal inhibitory concentration) | A549, MCF-7, HepG2 cell lines mdpi.comnih.govtandfonline.com |

| Anticancer | Cell Cycle Analysis | Flow cytometry analysis of DNA content in propidium (B1200493) iodide (PI)-stained cells. | Percentage of cells in G1, S, G2/M phases | MDA-MB-231 cells mdpi.com |

| Anticancer | Apoptosis Assay | Flow cytometry detection of Annexin V (early apoptosis) and PI (late apoptosis/necrosis). | Percentage of apoptotic cells | BxPC-3, MOLT-4 cells acs.org |

| Antibacterial | Broth Microdilution | Serial dilution of the compound in liquid growth medium inoculated with bacteria. | MIC (Minimum Inhibitory Concentration) | S. aureus, E. coli mdpi.comnih.gov |

| Antifungal | Agar Diffusion | Measurement of the zone of growth inhibition around a disk/well containing the compound on an agar plate. | Zone of Inhibition (mm) | C. albicans, A. niger mdpi.comnih.gov |

| Enzyme Inhibition | Kinase Assay | Measures phosphorylation of a substrate, often via radioactivity (32P-ATP) or fluorescence/luminescence. | IC50 | VEGFR-2, CK2, GSK-3β nih.govmdpi.com |

Potential Applications and Future Research Directions of N 5 Bromo 4 Ethylthiazol 2 Yl Acetamide in Chemical Biology and Material Science

Development of N-(5-Bromo-4-ethylthiazol-2-yl)acetamide as Biochemical Probes

While direct applications of this compound as a biochemical probe are not yet documented, its structure suggests significant potential. The 2-acetamido-5-bromothiazole (B1267638) core is a versatile scaffold. The bromine atom at the 5-position can be readily displaced or used in cross-coupling reactions, allowing for the attachment of fluorophores, affinity tags, or photo-cross-linkers. For instance, the bromine atom could be substituted with an azide (B81097) or alkyne group for use in "click" chemistry, a powerful tool for bioconjugation.

The acetamido group at the 2-position can influence the molecule's solubility and binding interactions. It can participate in hydrogen bonding, which is crucial for specific binding to biological targets like proteins or nucleic acids. biosynth.com The ethyl group at the 4-position can also modulate the compound's lipophilicity and steric profile, which can be fine-tuned to optimize target engagement.

Table 1: Potential Modifications of this compound for Biochemical Probe Development

| Position | Modification | Potential Application |

| 5-Bromo | Suzuki or Stille coupling | Attachment of fluorescent reporters or biotin (B1667282) tags |

| 5-Bromo | Azide substitution | Click chemistry for bioconjugation |

| 2-Acetamido | Hydrolysis to amine | Further functionalization or linker attachment |

| 4-Ethyl | Variation of alkyl chain | Optimization of binding affinity and selectivity |

Application in Catalysis and Organic Synthesis (e.g., as a ligand, reagent)

The this compound molecule possesses several features that make it an interesting candidate for applications in catalysis and organic synthesis. The thiazole (B1198619) ring itself, with its nitrogen and sulfur heteroatoms, can coordinate with metal centers, making it a potential ligand for various catalytic transformations. rsc.org The acetamido group can also act as a coordinating site, potentially leading to bidentate or even tridentate chelation, which can stabilize catalytic species and influence their reactivity and selectivity. rsc.org

The bromine atom is a key functional handle. It can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, making the compound a valuable building block for the synthesis of more complex molecules. For example, it could be coupled with boronic acids or organostannanes to introduce new carbon-carbon bonds.

Furthermore, the 2-acetamido-thiazole moiety can act as a directing group in certain reactions, controlling the regioselectivity of further substitutions on the thiazole ring or on appended aromatic systems.

Role as a Building Block in Advanced Materials Synthesis

The potential for this compound to serve as a monomer or a key intermediate in the synthesis of advanced materials is significant. The reactive bromine atom allows for its incorporation into polymer backbones or as a pendant group through polymerization techniques that involve cross-coupling reactions. This could lead to the development of novel conductive polymers, as thiazole-containing polymers have shown promise in electronic applications.

The inherent fluorescence of some thiazole derivatives suggests that polymers incorporating this moiety could have interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors. acs.org The combination of the thiazole ring's electronic properties and the potential for intermolecular hydrogen bonding through the acetamido group could lead to materials with ordered structures and desirable charge-transport characteristics.

Table 2: Potential Material Science Applications Based on this compound

| Material Type | Synthetic Strategy | Potential Application |

| Conductive Polymers | Electropolymerization or cross-coupling polymerization | Organic electronics, sensors |

| Fluorescent Polymers | Incorporation into conjugated polymer backbones | OLEDs, chemical sensors |

| Self-Assembling Materials | Hydrogen bonding and π-stacking interactions | Nanostructured materials, drug delivery |

Sustainable and Scalable Production of this compound